molecular formula C4H7NO3S B149737 1-(1,1-Dioxothiazetidin-4-yl)ethanone CAS No. 130274-83-8

1-(1,1-Dioxothiazetidin-4-yl)ethanone

Cat. No. B149737
M. Wt: 149.17 g/mol
InChI Key: ABGUUWXDMXYYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxothiazetidin-4-yl)ethanone, also known as DTE, is a heterocyclic compound with a molecular formula of C5H5NO3S. It is a cyclic sulfenamide and has been extensively studied for its potential applications in various scientific research fields. DTE has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride.

Scientific Research Applications

1-(1,1-Dioxothiazetidin-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been used as a building block in the synthesis of other compounds, such as sulfenamides and sulfonamides. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been used as a ligand in the synthesis of metal complexes for catalytic applications.

Mechanism Of Action

The mechanism of action of 1-(1,1-Dioxothiazetidin-4-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have antibacterial activity against various strains of bacteria.

Advantages And Limitations For Lab Experiments

1-(1,1-Dioxothiazetidin-4-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are limitations to using 1-(1,1-Dioxothiazetidin-4-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(1,1-Dioxothiazetidin-4-yl)ethanone. One area of research is the development of new synthetic methods for 1-(1,1-Dioxothiazetidin-4-yl)ethanone and its derivatives. Another area of research is the elucidation of its mechanism of action and its effects on various biological systems. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone could be further studied for its potential applications in drug development, catalysis, and materials science.

Synthesis Methods

1-(1,1-Dioxothiazetidin-4-yl)ethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. In this method, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride in the presence of triethylamine to produce 1-(1,1-Dioxothiazetidin-4-yl)ethanone. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified using column chromatography.

properties

CAS RN

130274-83-8

Product Name

1-(1,1-Dioxothiazetidin-4-yl)ethanone

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

1-(1,1-dioxothiazetidin-4-yl)ethanone

InChI

InChI=1S/C4H7NO3S/c1-3(6)4-2-5-9(4,7)8/h4-5H,2H2,1H3

InChI Key

ABGUUWXDMXYYLN-UHFFFAOYSA-N

SMILES

CC(=O)C1CNS1(=O)=O

Canonical SMILES

CC(=O)C1CNS1(=O)=O

synonyms

Ethanone, 1-(1,1-dioxido-1,2-thiazetidin-4-yl)- (9CI)

Origin of Product

United States

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